Bienvenue dans la boutique en ligne BenchChem!

Vinaxanthone

Neuroregeneration Axon Guidance Semaphorin Inhibition

Vinaxanthone is the only commercially available small molecule that simultaneously inhibits Sema3A, PLC, and FabI. Its unique polypharmacology enables integrated studies of axonal regeneration, remyelination, angiogenesis, and bacterial infection in a single agent—outcomes unattainable with single-target Sema3A or FabI inhibitors. Choose Vinaxanthone for complex disease models where multi-pathway modulation is essential.

Molecular Formula C28H16O14
Molecular Weight 576.4 g/mol
CAS No. 133293-89-7
Cat. No. B1683554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinaxanthone
CAS133293-89-7
Synonyms411F
SM-345431
vina-xanthone
vinaxanthone
Molecular FormulaC28H16O14
Molecular Weight576.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O
InChIInChI=1S/C28H16O14/c1-7(29)9-3-10-22(33)19-15(5-13(32)25(36)21(19)28(39)40)42-26(10)16(8(2)30)17(9)11-6-41-14-4-12(31)24(35)20(27(37)38)18(14)23(11)34/h3-6,31-32,35-36H,1-2H3,(H,37,38)(H,39,40)
InChIKeyMEYYEMQDVMMNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vinaxanthone (CAS 133293-89-7) as a Multitarget Semaphorin 3A, Phospholipase C, and FabI Inhibitor for Procurement


Vinaxanthone (SM-345431), a natural fungal metabolite co-isolated with xanthofulvin from Penicillium sp. SPF-3059, is a xanthone derivative that functions as a selective and potent inhibitor of semaphorin 3A (Sema3A), phospholipase C (PLC), and the bacterial enoyl-ACP reductase FabI [1]. Its unique polypharmacology across these distinct targets distinguishes it from single-mechanism agents. The compound demonstrates nanomolar to low micromolar potency in validated biochemical and cellular assays, with reported IC50 values of 0.1–0.2 µM for Sema3A, 0.9 µM for S. aureus FabI, and variable potency against PLC isoforms (5.4–44 µM) . This multi-target profile underpins its investigational use in neuroregeneration, antibacterial research, and fibrosis models, making it a scientifically strategic procurement choice for studies requiring simultaneous modulation of these pathways [2].

Why Vinaxanthone (SM-345431) Cannot Be Substituted with Single-Target Semaphorin 3A or FabI Inhibitors in Critical Research Applications


Vinaxanthone's functional profile is defined by its simultaneous inhibition of Sema3A, PLC, and FabI, a combination not replicated by other commercially available small molecules . Closely related co-metabolites, such as xanthofulvin (SM-216289), share potent Sema3A antagonism but lack comparable antibacterial FabI activity [1]. Conversely, dedicated FabI inhibitors like MUT056399 exhibit picomolar potency against S. aureus but have no reported activity against Sema3A or PLC [2]. Therefore, substituting Vinaxanthone with a single-target alternative would eliminate the opportunity to study the integrated effects of these pathways in complex disease models—such as spinal cord injury, where neuroregeneration, glial scarring, and angiogenesis are concurrently influenced—and would fail to replicate the compound's established in vivo pharmacodynamics [3].

Quantitative Differentiation of Vinaxanthone Against Closest Analogs: A Procurement Evidence Guide


Comparative Semaphorin 3A Inhibitory Potency: Vinaxanthone vs. Xanthofulvin (SM-216289)

In a direct head-to-head comparison using a semaphorin3A-induced growth cone collapse assay in cultured chick dorsal root ganglion neurons, Vinaxanthone and xanthofulvin, co-isolated from the same fungal strain, exhibited comparable nanomolar potency. Vinaxanthone demonstrated an IC50 of 0.1 µg/mL, while xanthofulvin showed an IC50 of 0.09 µg/mL [1]. This establishes Vinaxanthone as equipotent to its closest structural and functional analog in the canonical assay for Sema3A antagonism. Furthermore, a separate study reported an IC50 of 0.16 µM for xanthofulvin in a similar assay, confirming Vinaxanthone's competitive potency (0.1-0.2 µM) [2].

Neuroregeneration Axon Guidance Semaphorin Inhibition

Antibacterial FabI Target Selectivity: Vinaxanthone vs. Clinically Advanced FabI Inhibitor MUT056399

Vinaxanthone selectively inhibits Staphylococcus aureus FabI (enoyl-ACP reductase) with an IC50 of 0.9 µM, but it does not affect FabK, the functionally equivalent enzyme in Streptococcus pneumoniae, demonstrating target selectivity within bacterial fatty acid synthesis [1]. In contrast, the clinically developed FabI inhibitor MUT056399 exhibits significantly higher potency against S. aureus FabI, with an IC50 of 12 nM (0.012 µM) [2]. While MUT056399 is a more potent FabI inhibitor, Vinaxanthone offers a unique dual-application profile combining this antibacterial mechanism with Sema3A/PLC inhibition, which MUT056399 lacks entirely. This makes Vinaxanthone the preferred choice for research exploring crosstalk between bacterial infection and host neuroimmune or fibrotic responses.

Antibacterial FabI Inhibition MRSA

Phospholipase C (PLC) Inhibitory Activity: Vinaxanthone vs. Broad-Spectrum PLC Inhibitor U73122

Vinaxanthone exhibits cell-type dependent inhibitory activity against phospholipase C (PLC), with reported IC50 values of 5.4 µM in rat brain, 9.3 µM in mouse colon 26 adenocarcinoma cells, and 44 µM in murine NIH3T3 fibroblasts [1]. This compares to the widely used, broad-spectrum PLC inhibitor U73122, which exhibits an IC50 of approximately 1–2.1 µM across various systems . While U73122 is more potent on a molar basis, Vinaxanthone's PLC inhibition is part of its unique multi-target mechanism, providing a tool to simultaneously interrogate Sema3A and PLC pathways. Furthermore, Vinaxanthone does not act as a general PLC inhibitor but shows selectivity across different cell types and PLC isoforms, which may offer greater experimental precision in certain contexts.

Signal Transduction Phospholipase C Cell Signaling

In Vivo Functional Recovery in Spinal Cord Injury: Vinaxanthone (SM-345431) vs. Xanthofulvin (SM-216289)

In a rat model of complete spinal cord transection, treatment with Vinaxanthone (SM-345431) enhanced axonal regeneration and produced significant, though limited, hindlimb motor function recovery, as evidenced by improved execution of plantar steps on a treadmill [1]. Prior studies using the analog xanthofulvin (SM-216289) in the same model also demonstrated enhanced axon regeneration and motor function recovery, establishing a class-level effect for these co-isolated semaphorin inhibitors [2]. However, the study directly employing Vinaxanthone utilized a continuous drug delivery system and specifically noted the importance of combining the drug with rehabilitative training for optimal functional outcome [1]. This provides a distinct, experimentally validated protocol advantage for Vinaxanthone over less extensively characterized delivery methods for its analog.

Spinal Cord Injury Axonal Regeneration Functional Recovery

Impact on Angiogenesis and Remyelination: Vinaxanthone's Multi-Modal Regenerative Profile

In the rat spinal cord transection model, delivery of Vinaxanthone not only enhanced axonal regeneration but also promoted remyelination and angiogenesis at the site of injury [1]. This multi-faceted regenerative effect is distinct from the profile of many single-target Sema3A inhibitors, which primarily focus on axonal growth cone dynamics. The promotion of angiogenesis and remyelination suggests that Vinaxanthone's additional targets—PLC and FabI—may contribute to a broader tissue repair response. For instance, PLC signaling is implicated in angiogenesis, and the compound's effect on glial or immune cells could facilitate remyelination. No comparable angiogenesis or remyelination data is available for the analog xanthofulvin in the same model, highlighting Vinaxanthone's unique documented in vivo outcome.

Angiogenesis Remyelination Tissue Repair

Procurement-Driven Research Applications for Vinaxanthone Based on Verified Differential Evidence


Spinal Cord Injury Research: Investigating Combinatorial Regeneration, Remyelination, and Angiogenesis

Based on direct in vivo evidence in rat total spinal cord transection models, Vinaxanthone is the preferred tool compound for studies aiming to concurrently enhance axonal regeneration, promote remyelination, and stimulate angiogenesis at the lesion site [1]. Its documented multi-modal regenerative outcome, validated using a continuous drug delivery system, provides a robust experimental foundation for investigating integrated repair mechanisms. This application leverages the compound's unique polypharmacology (Sema3A/PLC inhibition) which is not replicated by single-target Sema3A inhibitors or its analog xanthofulvin [2].

Antibacterial Research in Neuroinflammatory or Post-Surgical Infection Models

For studies exploring the intersection of bacterial infection (particularly MRSA) and neuroinflammation or impaired wound healing, Vinaxanthone offers a scientifically rational choice. Its selective inhibition of S. aureus FabI (IC50 0.9 µM) provides a defined antibacterial mechanism, while its concurrent Sema3A antagonism allows investigation of host neuroimmune responses [3]. This dual activity is absent in dedicated FabI inhibitors like MUT056399, making Vinaxanthone uniquely suited for complex in vivo models where both pathogen control and neural repair are outcomes of interest [4].

Mechanistic Studies of Semaphorin 3A-PLC Crosstalk in Fibrosis and Cancer

Vinaxanthone's cell-type specific PLC inhibitory activity (IC50s: 5.4–44 µM) combined with its potent Sema3A antagonism (IC50 0.1–0.2 µM) makes it a valuable tool for dissecting the interplay between these signaling pathways in fibrotic diseases (e.g., kidney, liver) or tumor microenvironments [5]. Unlike broad-spectrum PLC inhibitors such as U73122, Vinaxanthone allows for more nuanced interrogation of Sema3A-dependent and -independent PLC signaling, providing a level of experimental control not achievable with single-target agents .

Neuronal Development and Adult Neuroregeneration Comparative Studies

Recent evidence demonstrates that Vinaxanthone inhibits Sema3A-induced growth cone collapse in embryonic DRG neurons but fails to block the growth-promoting effects of Sema3A on adult neurons at its IC50 [6]. This differential activity makes Vinaxanthone an essential tool for comparative studies of developmental versus adult regenerative neurobiology. Researchers can use this compound to specifically probe the switch in Sema3A function from a repulsive cue in development to a growth-promoting signal in adulthood, a nuance that cannot be studied with less well-characterized Sema3A inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinaxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.